molecular formula C14H19NO3 B3052709 tert-Butyl 4-formylbenzyl(methyl)carbamate CAS No. 439691-94-8

tert-Butyl 4-formylbenzyl(methyl)carbamate

Cat. No.: B3052709
CAS No.: 439691-94-8
M. Wt: 249.3 g/mol
InChI Key: QUQYGPHZIXCARJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-formylbenzyl(methyl)carbamate ( 439691-94-8) is a chemical compound offered for research and development purposes . This compound has a molecular formula of C 14 H 19 NO 3 and a molecular weight of 249.31 g/mol . As a carbamate derivative featuring a formyl group, it serves as a versatile building block or intermediate in organic synthesis . The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, and its stability allows for selective deprotection under mild acidic conditions without affecting other sensitive functional groups . The formyl (aldehyde) group at the para-position provides a reactive handle for further chemical transformations, such as condensation reactions, making this compound valuable for constructing more complex molecular architectures in pharmaceutical chemistry and materials science . The product requires careful storage, sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(4-formylphenyl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15(4)9-11-5-7-12(10-16)8-6-11/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQYGPHZIXCARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635083
Record name tert-Butyl [(4-formylphenyl)methyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439691-94-8
Record name tert-Butyl [(4-formylphenyl)methyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Tert Butyl 4 Formylbenzyl Methyl Carbamate

Optimized Synthetic Routes from Precursors

The construction of tert-butyl 4-formylbenzyl(methyl)carbamate can be approached from several precursor pathways. The primary strategies involve either forming the carbamate (B1207046) on a pre-existing benzyl (B1604629) amine scaffold or introducing the aldehyde moiety at a later stage of the synthesis.

Carbamate Formation Strategies

The most direct method for forming the tert-butyl carbamate group involves the N-protection of the corresponding secondary amine, N-methyl-1-(4-formylphenyl)methanamine. This transformation is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. The base is crucial for deprotonating the secondary amine, thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of the Boc anhydride (B1165640).

Key parameters in this step include the choice of base and solvent. A common approach involves using an excess of Boc anhydride to ensure the reaction goes to completion. The reaction is often performed at controlled temperatures, such as 0–25°C, to minimize potential side reactions.

Table 1: Comparison of Bases for Boc-Protection of Secondary Amines

Base pKa of Conjugate Acid Typical Solvent Relative Reaction Rate Notes
Triethylamine (TEA) 10.75 Dichloromethane (B109758) (DCM) Moderate Standard, cost-effective choice.
N,N-Diisopropylethylamine (DIPEA) 11.0 Dichloromethane (DCM) Moderate to Fast Sterically hindered, reduces potential N-alkylation side reactions. google.com
4-Dimethylaminopyridine (DMAP) 9.70 Dichloromethane (DCM) Very Fast (Catalytic) Often used in catalytic amounts alongside a stoichiometric base like TEA.

Benzyl Amine Precursor Derivatization

The choice of reducing agent is paramount to the success of this reaction, as it must selectively reduce the C=N double bond of the imine without affecting the aldehyde group of the starting material or the product.

Table 2: Reducing Agents for the Reductive Amination of 4-formylbenzaldehyde

Reducing Agent Abbreviation Typical Conditions Selectivity
Sodium triacetoxyborohydride STAB, NaBH(OAc)₃ Dichloroethane (DCE) or DCM, Acetic Acid (catalyst) High for imines/iminiums; mild and tolerant of many functional groups.
Sodium cyanoborohydride NaBH₃CN Methanol (MeOH), pH control (3-6) Highly selective for iminiums; requires pH control due to toxicity.

Aldehyde Moiety Introduction Methodologies

An alternative synthetic strategy involves introducing the aldehyde functionality onto an aromatic ring that already contains the protected aminomethyl group. This route typically starts with the synthesis of tert-butyl (4-methylbenzyl)(methyl)carbamate, which can then be oxidized to the target aldehyde. This approach is advantageous if the starting materials are more readily available or if it circumvents issues with premature reactions of the aldehyde group in other steps.

The selective oxidation of the benzylic methyl group to an aldehyde requires mild and controlled oxidizing conditions to prevent over-oxidation to the carboxylic acid.

Another method in this category is the oxidation of the corresponding alcohol, tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate. This precursor can be synthesized from 4-(hydroxymethyl)benzylamine. The subsequent oxidation of the primary alcohol to an aldehyde is a well-established transformation in organic synthesis.

Table 3: Oxidation Methods for Aldehyde Introduction

Method Precursor Oxidizing Agent(s) Typical Solvent Notes
Alcohol Oxidation tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate Pyridinium chlorochromate (PCC) Dichloromethane (DCM) Reliable method, though involves chromium reagents. researchgate.net
Alcohol Oxidation tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate Dess-Martin periodinane (DMP) Dichloromethane (DCM) Mild conditions, avoids heavy metals.

Reaction Condition Optimization for Enhanced Synthetic Efficiency

To maximize the yield and purity of this compound, meticulous optimization of reaction conditions is essential. This includes the selection of appropriate catalysts and a thorough understanding of the solvent's role in the reaction environment.

Catalyst Systems and Ligand Effects

Catalysts play a pivotal role in several key transformations in the synthesis of the target molecule. In the context of reductive amination, while the primary reagents are stoichiometric hydride donors, acidic or basic catalysts can accelerate imine formation. For syntheses involving cross-coupling reactions to build the benzylamine (B48309) framework, palladium catalysts are often employed. sigmaaldrich.com

In related alkylation reactions for carbamate synthesis, phase-transfer catalysts (PTC) have been shown to be effective. For instance, tetrabutylammonium (B224687) bromide can facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), which can enhance reaction rates and yields. google.com For the carbamate formation step, 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the acylation of the amine by the Boc-anhydride.

Solvent Selection and Reaction Environment Control

The choice of solvent is critical as it influences reactant solubility, reaction rates, and sometimes the reaction pathway itself. For the synthesis of this compound, polar aprotic solvents are generally preferred.

Table 4: Solvent Properties and Their Influence on Synthesis

Solvent Abbreviation Dielectric Constant (20°C) Characteristics & Applications
Dichloromethane DCM 9.1 Excellent solubility for organic reagents; volatile and easy to remove. Commonly used for carbamate formation and oxidation reactions.
Tetrahydrofuran THF 7.6 Good for stabilizing intermediates; often used in reactions involving organometallics or hydrides. orgsyn.org
Ethyl Acetate EtOAc 6.0 Less toxic alternative to DCM; useful as both a reaction solvent and for extraction. google.com

Control of the reaction environment extends beyond solvent choice. Maintaining anhydrous (dry) conditions is often necessary, especially in reactions involving water-sensitive reagents like hydride donors or Boc-anhydride, to prevent decomposition and side reactions. Temperature control is also vital; many steps, such as carbamate formation or the addition of highly reactive reagents, are initiated at 0°C or below to manage the reaction exotherm and improve selectivity. google.com

Temperature and Pressure Influence on Yield and Selectivity

The control of temperature and pressure is fundamental in the synthesis of this compound, particularly during the critical oxidation of the precursor tert-butyl 4-(hydroxymethyl)benzyl(methyl)carbamate. These parameters directly influence reaction kinetics, pathway selectivity, and the stability of both reactants and products.

Temperature: Temperature is the most critical parameter influencing the selective oxidation of the primary alcohol to the aldehyde. Many oxidation reactions are exothermic, and insufficient temperature control can lead to undesirable outcomes.

Selectivity: The primary challenge in this synthesis is preventing the over-oxidation of the desired aldehyde product to the corresponding carboxylic acid. Many common oxidizing agents can facilitate this subsequent oxidation. Maintaining a low and stable temperature is crucial for maximizing selectivity. For instance, in Swern-type oxidations, reactions are typically conducted at temperatures as low as -78 °C to isolate the aldehyde.

Reaction Rate: As with most chemical reactions, higher temperatures increase the reaction rate. However, for this specific transformation, the need for high selectivity often outweighs the desire for rapid conversion. An optimal temperature must be established that allows for a reasonable reaction time without compromising the yield of the aldehyde.

Stability: The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions but can be labile under harsh acidic conditions, which can sometimes be generated as byproducts. While moderately thermally stable, prolonged exposure to high temperatures is generally avoided to ensure the integrity of the protecting group.

Below is a representative data table illustrating the hypothetical effect of temperature on the yield and selectivity of the oxidation of tert-butyl 4-(hydroxymethyl)benzyl(methyl)carbamate using a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed system.

Temperature (°C)Yield of Aldehyde (%)Yield of Carboxylic Acid (%)Reaction Time (h)
-1085<112
09425
25 (Room Temp.)88102
5065320.5

Pressure: For the liquid-phase oxidation of an alcohol to an aldehyde under typical laboratory or research-scale conditions, pressure is generally not a primary variable for optimization. Most of these reactions are conducted at atmospheric pressure. However, pressure can become a significant factor in specific, intensified process setups:

Flow Chemistry: In continuous flow reactors, solvents may be heated above their atmospheric boiling points. The system pressure is then elevated using back-pressure regulators to maintain the solvent in the liquid phase, which can significantly accelerate reaction rates.

Reactions with Gaseous Reagents: If an oxidation method utilizing a gaseous oxidant like pure oxygen were employed, the partial pressure of the gas would directly influence its concentration in the liquid phase and, consequently, the reaction rate. rsc.org However, for safety reasons, especially on a larger scale, such methods often use air instead. rsc.org

Scalable Synthesis Approaches for Research Applications

Transitioning the synthesis of this compound from a small-scale laboratory procedure to a larger, multi-gram scale for extensive research applications requires careful consideration of reaction conditions, safety, and purification methods.

The primary bottleneck for scalability is often the oxidation step. Many classic oxidation reagents, such as those used in Swern or Dess-Martin oxidations, are effective on a small scale but present challenges upon scale-up. These challenges include:

Exothermic Reactions: Alcohol oxidations are often highly exothermic. rsc.org What is easily managed in a small flask with an ice bath can become a significant heat-transfer problem in a larger reactor, potentially leading to runaway reactions and loss of selectivity.

Reagent Stoichiometry and Cost: Stoichiometric oxidants are required in large quantities, increasing both cost and the volume of chemical waste.

Workup and Purification: The byproducts from some stoichiometric oxidations can complicate the purification process, often requiring extensive chromatography, which is undesirable for large quantities.

A more scalable approach involves the use of catalytic systems. For example, a TEMPO-mediated oxidation using sodium hypochlorite (B82951) (bleach) as the terminal oxidant is a robust and cost-effective alternative. acs.orgacs.org This method avoids toxic heavy metals and harsh conditions, and the catalytic nature of TEMPO reduces the amount of reagent required.

Process Intensification Studies

Process intensification involves developing novel equipment and techniques to achieve dramatic improvements in chemical manufacturing and processing. For the synthesis of this compound, studies would likely focus on enhancing the efficiency and safety of the oxidation step.

Continuous Flow Chemistry: The use of continuous flow reactors offers a powerful solution to the challenges of scaling up alcohol oxidations. researchgate.netresearchgate.net In a flow system, reactants are pumped through a temperature-controlled coil or channel, where they mix and react. This methodology provides several key advantages:

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient and precise temperature control, effectively dissipating the heat generated during exothermic oxidations and preventing the formation of over-oxidation byproducts. rsc.org

Enhanced Safety: The small internal volume of the reactor at any given moment minimizes the risk associated with potentially hazardous reagents or exothermic processes.

Improved Mixing and Reproducibility: Pumping reagents through static mixers ensures rapid and consistent mixing, leading to more reproducible results compared to batch reactors.

Scalability: Scaling up production is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than redesigning a larger, more complex batch reactor.

A comparative study between batch and flow processing for a model benzyl alcohol oxidation is summarized below.

ParameterConventional Batch ProcessContinuous Flow Process
Reaction Time2-5 hours5-30 minutes
Temperature ControlModerate (Ice Bath)Excellent (±1 °C)
Yield85-90%>95%
Safety ProfileRisk of thermal runaway on scale-upInherently safer due to small reactor volume
Throughput (g/hour)Dependent on reactor sizeEasily scalable by extending run time

Microwave-Assisted Synthesis: Microwave irradiation is another process intensification technique that can dramatically accelerate chemical reactions. thieme-connect.comresearchgate.net For the carbamate formation step, microwave heating can reduce reaction times from hours to minutes. It works by direct heating of the polar solvent and reactant molecules, leading to rapid and uniform temperature increases that are difficult to achieve with conventional heating.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. numberanalytics.com

The analysis focuses on the oxidation of tert-butyl 4-(hydroxymethyl)benzyl(methyl)carbamate.

Prevention of Waste: The choice of oxidizing agent is the most significant factor. Traditional methods using chromium-based reagents (e.g., Pyridinium chlorochromate, PCC) generate significant amounts of toxic heavy metal waste. In contrast, catalytic methods are preferred. An aerobic oxidation using a heterogeneous catalyst (e.g., Ru/Al₂O₃) and oxygen or air as the oxidant is an exceptionally green choice, as the only byproduct is water. rsc.org

Atom Economy: This metric measures how many atoms from the reactants are incorporated into the final product. Stoichiometric oxidants inherently lead to poor atom economy. For example, the Swern oxidation utilizes oxalyl chloride and dimethyl sulfoxide, none of which are incorporated into the product. Catalytic oxidations offer a much higher atom economy.

Use of Safer Solvents: Many classic oxidations are performed in chlorinated solvents like dichloromethane (DCM). Green chemistry principles encourage the replacement of such solvents with more benign alternatives like ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or in some cases, water. acs.org

Design for Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure. While low temperatures are often needed for selectivity in oxidation, process intensification techniques like flow chemistry can allow for reactions at higher temperatures with very short residence times, potentially leading to a net reduction in energy consumption compared to long reactions requiring cryogenic cooling. acs.org

Use of Catalysis: As discussed, catalytic reagents are superior to stoichiometric ones. A catalytic amount of TEMPO or a transition metal can be used repeatedly, minimizing waste and cost. researchgate.net

The following table evaluates different oxidation methods based on key green chemistry metrics.

Oxidation MethodTypical SolventByproductsGreen Chemistry Considerations
PCC OxidationDichloromethaneChromium salts, Pyridinium hydrochloridePoor: Toxic heavy metal waste, chlorinated solvent.
Swern OxidationDichloromethaneDimethyl sulfide, CO, CO₂, Triethylammonium chloridePoor: Toxic gas byproducts, chlorinated solvent, requires cryogenic temperatures.
TEMPO/NaOClDCM/Water (biphasic)Sodium chloride, WaterGood: Inexpensive and safe oxidant (bleach), catalytic, avoids heavy metals. Can be adapted to greener solvents.
Aerobic (Ru/Al₂O₃ cat.)TolueneWaterExcellent: Air is the oxidant, water is the only byproduct, catalyst is heterogeneous and recyclable.

By selecting a catalytic, aerobic oxidation performed in a green solvent, ideally within a continuous flow reactor, the synthesis of this compound can be aligned with modern standards of efficiency, safety, and environmental sustainability.

Elucidating the Chemical Reactivity and Transformation Pathways of Tert Butyl 4 Formylbenzyl Methyl Carbamate

Reactivity Profiling of the Formyl Group

The aldehyde functional group, positioned on a benzene (B151609) ring, is a key site of reactivity in tert-Butyl 4-formylbenzyl(methyl)carbamate. Its electrophilic carbon atom is susceptible to attack by a wide array of nucleophiles, and the group can readily participate in oxidation and reduction processes.

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the formyl group's carbonyl carbon makes it a prime target for nucleophiles. These reactions are fundamental in organic synthesis for constructing new carbon-carbon and carbon-heteroatom bonds. Common transformations include the formation of imines, alkenes, and alcohols. For instance, condensation with primary amines yields Schiff bases (imines), while reactions like the Wittig reaction can convert the aldehyde into an alkene.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions for Aromatic Aldehydes

Reaction Type Nucleophile/Reagent Product Type General Significance
Imination Primary Amine (R-NH₂) Imine / Schiff Base Precursors for reductive amination to form secondary amines.
Wittig Reaction Phosphorus Ylide (Ph₃P=CHR) Alkene A reliable method for C=C bond formation with control over stereochemistry.
Reductive Amination Amine (R₂NH) + Reducing Agent (e.g., NaBH₃CN) Amine A direct method to form C-N bonds and synthesize complex amines.
Aldol (B89426) Condensation Enolate (from a ketone/aldehyde) α,β-Unsaturated Carbonyl A powerful tool for C-C bond formation.

| Grignard Reaction | Grignard Reagent (R-MgBr) | Secondary Alcohol | A classic method for creating new C-C bonds and alcohols. |

Oxidation and Reduction Transformations

The formyl group exists in an intermediate oxidation state, allowing for both its oxidation to a carboxylic acid and its reduction to a primary alcohol. The choice of reagent dictates the outcome, enabling precise synthetic control.

Oxidation: Strong oxidizing agents can convert the formyl group into a carboxylic acid functional group. This transformation is a common step in the synthesis of aromatic carboxylic acids.

Reduction: Conversely, the formyl group is readily reduced to a primary (benzyl) alcohol. This is typically achieved with hydride-based reducing agents. This reaction is fundamental for introducing a hydroxymethyl group onto an aromatic ring.

Table 2: Common Oxidation and Reduction Reactions of the Formyl Group

Transformation Reagent Class Example Reagent(s) Product Functional Group
Oxidation Strong Oxidants Potassium permanganate (B83412) (KMnO₄), Chromic acid (H₂CrO₄) Carboxylic Acid (-COOH)

| Reduction | Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

Formyl Group Protection and Deprotection Strategies

In complex, multi-step syntheses, it is often necessary to temporarily "mask" the reactive aldehyde to prevent it from interfering with reactions targeting other parts of the molecule. numberanalytics.com This is achieved by converting the formyl group into a less reactive derivative, which can later be removed to regenerate the aldehyde. nih.gov

A prevalent strategy for aldehyde protection is the formation of an acetal, typically by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, under acidic conditions. acs.org These cyclic acetals are stable to a wide range of nucleophilic and basic conditions. acs.org The deprotection is generally accomplished by acid-catalyzed hydrolysis, which efficiently restores the original formyl group. nih.gov

Table 3: Acetal Protection/Deprotection of the Formyl Group

Process Reagents Intermediate/Product Key Characteristics
Protection Ethylene Glycol, Acid Catalyst (e.g., p-TsOH) Cyclic Acetal Stable under basic, neutral, and nucleophilic conditions.

| Deprotection | Aqueous Acid (e.g., HCl(aq), H₂SO₄(aq)) | Formyl Group | The original aldehyde is regenerated. |

Transformations Involving the N-Methyl Carbamate (B1207046) Moiety

The N-methyl-N-tert-butoxycarbonyl (N-Me-Boc) group serves primarily as a protecting group for the secondary amine. Its utility stems from its stability under many reaction conditions and the variety of methods available for its selective removal.

Carbamic Acid Cleavage Methodologies

The removal, or cleavage, of the tert-butoxycarbonyl (Boc) group is a critical step in many synthetic pathways to liberate the free amine. fishersci.co.uk This deprotection is most commonly achieved under acidic conditions. acsgcipr.org The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene (B52900). jk-sci.comtotal-synthesis.com The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. jk-sci.comtotal-synthesis.com

A wide range of acidic reagents can effect this transformation, from strong acids like trifluoroacetic acid (TFA) to milder ones like aqueous phosphoric acid. jk-sci.comorganic-chemistry.orgacs.org The choice of reagent allows for selective deprotection in the presence of other acid-sensitive groups. acsgcipr.orgacs.org Additionally, non-acidic methods have been developed for substrates that are particularly sensitive to acid. uky.edu

Table 4: Selected Methodologies for tert-Butyl Carbamate (Boc) Cleavage

Reagent(s) Solvent(s) Conditions Notes
Trifluoroacetic Acid (TFA) fishersci.co.ukjk-sci.com Dichloromethane (B109758) (DCM) Room Temperature Standard, highly effective conditions for Boc removal. jk-sci.com
Hydrochloric Acid (HCl) total-synthesis.com Dioxane, Ethyl Acetate, Water Room Temperature A common and cost-effective alternative to TFA. fishersci.co.uk
Aqueous Phosphoric Acid (H₃PO₄) acs.org Dichloromethane (DCM) Room Temperature A mild and environmentally benign reagent, compatible with many other acid-sensitive groups. acs.org
Oxalyl Chloride / Methanol uky.edu Methanol Room Temperature A mild, non-traditional method suitable for acid-labile compounds. uky.edunih.gov
Tris(4-bromophenyl)aminium radical cation ("Magic Blue") / Triethylsilane organic-chemistry.orgacs.org Dichloromethane (DCM) Room Temperature A catalytic protocol that proceeds under very mild, non-acidic conditions. organic-chemistry.orgacs.org

Modification and Derivatization of the Carbamate Linkage

While typically employed as a protecting group destined for cleavage, the carbamate moiety itself can undergo specific chemical transformations. These reactions modify the structure without removing the entire protecting group, offering alternative synthetic pathways.

One significant transformation is the magnesium-catalyzed reduction of N-Boc protected amines. organic-chemistry.orgnih.gov This reaction converts the N-tert-butoxycarbonyl group directly into an N-methyl group, using a reducing agent like pinacolborane (HBpin). organic-chemistry.org This method effectively transforms the Boc group into a masked methyl precursor, providing an alternative to traditional N-methylation techniques. organic-chemistry.orgnih.gov

Furthermore, carbamates can be targeted for derivatization in analytical chemistry. For example, carbamate pesticides can be derivatized using reagents like heptafluorobutyric anhydride (B1165640) (HFBA) in supercritical carbon dioxide to enhance their detectability by gas chromatography. researchgate.netnih.gov While this application is for analytical purposes, it demonstrates the chemical reactivity of the carbamate linkage to acylation-type reagents under specific conditions. researchgate.netnih.gov

Table 5: Examples of Carbamate Modification and Derivatization

Reaction Type Reagent(s) Product Significance
Reduction to N-Methyl Group organic-chemistry.orgnih.gov MgBu₂, HBpin N-Methyl Amine Converts the Boc protecting group into a stable N-methyl group. organic-chemistry.org

| Acylation for Analysis researchgate.netnih.gov | Heptafluorobutyric anhydride (HFBA) | N-Acylated Carbamate | Demonstrates the reactivity of the carbamate linkage for derivatization. researchgate.net |

Aromatic Ring Reactivity and Functionalization

The benzene ring in this compound is substituted with two groups that exert opposing electronic effects, leading to a nuanced reactivity profile. The formyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. Conversely, the N-Boc-N-methylaminomethyl group is generally considered to be an electron-donating and activating group, directing substitution to the ortho and para positions. The ultimate regioselectivity of electrophilic aromatic substitution reactions on this substrate is therefore a result of the competition between these directing effects.

Electrophilic Aromatic Substitution Patterns

The outcome of electrophilic aromatic substitution on this compound is a delicate balance between the deactivating, meta-directing formyl group and the activating, ortho,para-directing N-Boc-N-methylaminomethyl substituent. While specific studies on this exact molecule are not prevalent in the literature, the directing effects of these individual functional groups are well-established.

The powerful deactivating nature of the aldehyde functionality would be expected to slow down the rate of substitution significantly compared to unsubstituted benzene. Electrophiles would preferentially attack the positions meta to the formyl group (positions 3 and 5). However, the N-Boc-N-methylaminomethyl group, being an activating ortho,para-director, would favor substitution at the positions ortho to it (positions 3 and 5). Thus, both substituents direct incoming electrophiles to the same positions on the aromatic ring. This confluence of directing effects suggests that electrophilic substitution, when it occurs, will predominantly yield the 3-substituted product.

It is important to note that under strongly acidic conditions, such as those often employed in nitration or sulfonation, the carbamate group could be cleaved, or the nitrogen atom could be protonated. Such transformations would alter the electronic nature of the substituent and consequently the regiochemical outcome of the reaction.

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). Carbamates are known to be effective DMGs. In the case of this compound, the carbamate moiety can chelate to an organolithium reagent, directing deprotonation to the adjacent ortho position (the 3-position of the benzyl (B1604629) ring).

While no specific DoM studies on this compound have been reported, research on analogous N'-benzyl-N,N-dimethylureas and N-(4-substituted benzyl)pivalamides demonstrates that direct lithiation at the 2-position (ortho to the aminomethyl group) is feasible with reagents like t-butyllithium at low temperatures. However, the presence of the electrophilic formyl group at the para position introduces a potential complication. Organolithium reagents can readily add to aldehydes, which would compete with the desired ortho-deprotonation. To circumvent this, a protection-deprotection strategy for the aldehyde or the use of sterically hindered bases might be necessary to achieve successful directed ortho metalation. One common strategy is the temporary protection of the aldehyde as an acetal, which is stable to the strongly basic conditions of DoM and can be readily deprotected after the desired functionalization at the ortho position.

Transition Metal-Catalyzed Coupling Reactions on the Benzyl Moiety

The benzyl moiety of this compound can be modified through the introduction of a suitable leaving group, such as a halide, at the benzylic position, which then allows for participation in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a versatile tool for forming biaryl structures and other C-C bonds. A benzyl halide derivative of this compound would be an excellent substrate for such a reaction. For instance, the coupling of a 4-(bromomethyl)benzyl derivative with an arylboronic acid would yield a diarylmethane product. The reaction conditions are generally mild and tolerate a wide range of functional groups, including the aldehyde and the Boc-protected amine present in the molecule. Research has demonstrated the successful Suzuki-Miyaura coupling of benzylic bromides under microwave conditions with catalysts like Pd(OAc)2 and ligands such as JohnPhos. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. A benzyl halide derived from this compound could participate in a Heck reaction with various alkenes. For example, reaction with an acrylate (B77674) ester would lead to the formation of a cinnamate (B1238496) derivative. The reaction is typically carried out in the presence of a palladium catalyst and a base. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product. harvard.edubaranlab.org

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. A 4-(bromomethyl)benzyl derivative could be coupled with a terminal alkyne to introduce an alkynyl group at the benzylic position. This reaction provides a direct route to propargyl-substituted aromatic compounds. The reaction is generally performed under mild conditions with a variety of bases and is tolerant of many functional groups. researchgate.netresearcher.life

The following table summarizes representative transition metal-catalyzed coupling reactions that could be applied to a benzyl halide derivative of this compound:

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂, JohnPhosDiarylmethane
HeckAlkene (e.g., acrylate)Pd(OAc)₂, PPh₃Substituted alkene
SonogashiraTerminal alkynePd(PPh₃)₄, CuIPropargylarene

Strategic Utility of Tert Butyl 4 Formylbenzyl Methyl Carbamate As a Synthetic Intermediate

Employment in Multi-Step Total Synthesis

The unique combination of a reactive aldehyde and a protected amine within the same molecule renders tert-butyl 4-formylbenzyl(methyl)carbamate a key intermediate for the construction of complex molecular architectures, including heterocyclic systems and analogues of natural products.

The aldehyde functionality of this compound serves as a crucial electrophilic site for the formation of various heterocyclic rings. Its ability to participate in cyclization reactions, following condensation with suitable nucleophiles, opens avenues to a diverse range of scaffolds.

One of the most powerful methods for constructing tetrahydro-β-carbolines and tetrahydroisoquinolines is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure. wikipedia.org this compound is a suitable aldehyde component for this reaction. For instance, condensation with tryptamine (B22526) would lead to an iminium ion intermediate that can cyclize to form a tetrahydro-β-carboline core, a privileged scaffold in medicinal chemistry. The reaction's versatility allows for the synthesis of a library of compounds with potential biological activities. researchgate.netnih.gov

Furthermore, the compound is a valuable substrate in multicomponent reactions (MCRs) , such as the Ugi and Passerini reactions, which are highly efficient for generating molecular diversity. frontiersin.orgresearchgate.net In an Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. mdpi.com The resulting adducts from this compound can be designed to undergo subsequent intramolecular reactions to yield complex heterocycles like piperazines or benzodiazepines. nih.gov

The synthesis of spirocyclic oxindoles , another important class of heterocyclic compounds with significant biological activities, can also be envisioned using this intermediate. rsc.orgnih.gov The aldehyde can react with various nucleophiles in domino or cycloaddition reactions to construct the intricate spirocyclic systems. beilstein-journals.orgbeilstein-journals.orgrsc.org For example, a three-component reaction with an arylamine and a cyclic 1,3-dione could potentially lead to novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

The following table summarizes potential heterocyclic scaffolds that can be synthesized from this compound.

Heterocyclic ScaffoldSynthetic ReactionKey Features
Tetrahydro-β-carbolinesPictet-Spengler ReactionAcid-catalyzed cyclization with tryptamine derivatives.
PiperazinesUgi Reaction followed by cyclizationMulticomponent reaction providing rapid access to complex adducts.
BenzodiazepinesPost-Ugi TransformationIntramolecular cyclization of the Ugi product.
Spiro-oxindolesDomino/Cycloaddition ReactionsConstruction of complex spirocyclic systems.

While direct applications in the total synthesis of natural products are not extensively documented for this specific compound, its structural motifs are present in numerous biologically active molecules. The "4-(aminomethyl)benzaldehyde" core is a versatile building block that can be elaborated to mimic or modify the structures of natural products. The aldehyde can be transformed into a variety of functional groups, and the protected amine allows for late-stage diversification, making it an ideal starting material for creating libraries of natural product analogues for structure-activity relationship (SAR) studies.

Role in Combinatorial Chemistry and Library Synthesis

The bifunctional nature of this compound makes it an excellent substrate for combinatorial chemistry and the parallel synthesis of compound libraries.

In parallel synthesis, the goal is to create a large number of compounds simultaneously in separate reaction vessels. The aldehyde group of this compound can be reacted with a diverse set of nucleophiles, such as amines in reductive amination, Grignard reagents, or Wittig reagents, to generate a first level of diversity. Subsequently, the Boc-protecting group on the nitrogen can be removed under acidic conditions, and the resulting secondary amine can be acylated, alkylated, or sulfonylated with a second set of diverse building blocks. This two-step diversification strategy allows for the rapid generation of a large library of related compounds from a single, versatile starting material.

The following table illustrates a potential two-dimensional library synthesis using this compound.

Step 1: Aldehyde Modification (R1)Step 2: Amine Derivatization (R2)
Reductive amination with various primary aminesAcylation with various acid chlorides
Grignard addition with various organometallic reagentsSulfonylation with various sulfonyl chlorides
Wittig reaction with various phosphonium (B103445) ylidesAlkylation with various alkyl halides

In solid-phase synthesis, molecules are covalently attached to an insoluble polymer support, which facilitates purification by simple filtration and washing. mdpi.com The aldehyde functionality of this compound allows it to be used as a linker to immobilize molecules onto a solid support. imperial.ac.uk For example, it can be attached to a resin functionalized with aminooxy or hydrazine (B178648) groups to form a stable oxime or hydrazone linkage.

Once attached to the resin, the rest of the molecule can be elaborated through various synthetic steps. The Boc-protected amine can be deprotected and used as a point for further diversification. Finally, the target molecule can be cleaved from the resin, often under conditions that are orthogonal to the synthetic steps used to build the molecule. The use of such linkers is a cornerstone of modern solid-phase organic synthesis (SPOS) and is particularly valuable in the construction of peptide and small molecule libraries. nih.govcombichemistry.compeptide.com

Control of Stereochemistry in Derived Products

While the carbamate (B1207046) group in this compound is not directly adjacent to the reactive aldehyde center, its steric bulk can potentially influence the stereochemical outcome of reactions at the aldehyde. In asymmetric synthesis, achieving high levels of stereocontrol is crucial.

For instance, in the nucleophilic addition of an organometallic reagent to the aldehyde, the bulky tert-butyl and benzyl (B1604629) groups could create a biased steric environment, favoring the approach of the nucleophile from one face of the molecule over the other. This could lead to a modest to good diastereoselectivity if a new chiral center is formed.

Furthermore, if the compound is used in a reaction where a chiral auxiliary or catalyst is employed, the existing structural features of the molecule can either enhance or diminish the degree of stereocontrol exerted by the chiral element. While specific studies on the stereodirecting effects of this particular compound are limited, the principles of asymmetric induction suggest that its conformational preferences could play a role in stereoselective transformations.

Chiral Auxiliary Approaches

A chiral auxiliary is an organic compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been established, the auxiliary is removed. This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically enriched products from prochiral substrates.

Despite the prevalence of tert-butyl carbamate (Boc) protecting groups in asymmetric synthesis, detailed research findings specifically employing this compound as a chiral auxiliary are not readily found in scientific databases. The core function of this molecule appears to be as a precursor or intermediate, where chirality is typically introduced in subsequent steps or through the use of other chiral reagents or catalysts.

Derivatization and Analog Design Utilizing the Tert Butyl 4 Formylbenzyl Methyl Carbamate Scaffold

Design Principles for Structural Analogues

The design of structural analogues of tert-butyl 4-formylbenzyl(methyl)carbamate is guided by established medicinal chemistry principles aimed at modulating the compound's physicochemical and pharmacological properties. These principles primarily revolve around isosteric and bioisosteric replacements of its key functional groups.

Isosteric Replacements

Isosteric replacements involve the substitution of an atom or a group of atoms with another that has a similar size, shape, and electronic configuration. In the context of the this compound scaffold, the formyl group is a primary target for such modifications. The aldehyde functionality, while useful for certain synthetic transformations, can be metabolically labile or may impart undesirable reactivity in a biological context.

Common isosteric replacements for the aldehyde group on an aromatic ring include the nitrile (-CN) and various five-membered heterocycles. For instance, an oxazole (B20620) or a thiazole (B1198619) ring can mimic the steric and electronic properties of the formyl group. These replacements can influence the molecule's polarity, metabolic stability, and ability to participate in hydrogen bonding interactions.

Original Functional GroupIsosteric ReplacementRationale for ReplacementPotential Impact on Properties
Formyl (-CHO)Nitrile (-CN)Similar size and linear geometry; acts as a hydrogen bond acceptor.Increased metabolic stability; altered electronic properties.
Formyl (-CHO)OxazoleMimics the steric and electronic profile; can participate in hydrogen bonding.Improved metabolic stability; modulation of solubility.
Formyl (-CHO)ThiazoleSimilar to oxazole with altered electronics due to the sulfur atom.Enhanced metabolic stability; potential for new interactions with biological targets.
Formyl (-CHO)Acetyl (-COCH3)Maintains a carbonyl group for potential hydrogen bonding but with increased steric bulk.Altered reactivity and steric profile; potential for improved stability.

Bioisosteric Modifications

Bioisosterism is a broader concept than isosterism and involves the substitution of a functional group with another that, while not necessarily having the same number of atoms, retains similar biological activity. This strategy is often employed to fine-tune a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. For the this compound scaffold, the N-methyl carbamate (B1207046) moiety is a key site for bioisosteric modification.

The carbamate group itself can be replaced with other functionalities that mimic its hydrogen bonding capabilities and conformational constraints. Examples include sulfonamides, amides, and inverse amides. Furthermore, the tert-butyl group of the Boc protecting group can be replaced with other alkyl or cycloalkyl groups to modulate lipophilicity and steric bulk. The N-methyl group can also be substituted with other small alkyl groups or incorporated into a cyclic structure to alter the compound's conformational flexibility and metabolic stability.

Original MoietyBioisosteric ReplacementRationale for ReplacementPotential Impact on Properties
N-methyl CarbamateSulfonamideMimics the hydrogen bonding and acidic properties of the carbamate.Increased metabolic stability; altered pKa and solubility.
N-methyl CarbamateAmideSimilar planar structure and hydrogen bonding capabilities.Changes in metabolic stability and cell permeability.
tert-ButylCyclopentylSimilar steric bulk with altered lipophilicity.Modulation of solubility and binding affinity.
N-MethylN-EthylSlight increase in steric bulk and lipophilicity.Potential to probe steric tolerance in a binding pocket.

Synthetic Strategies for Novel Chemical Entities

The generation of novel chemical entities based on the this compound scaffold can be achieved through various synthetic strategies. These include late-stage functionalization of the existing scaffold and the use of convergent or divergent synthetic pathways to build diversity.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of a complex molecule at a late step in the synthetic sequence. This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, such as this compound.

The aromatic ring of the scaffold is amenable to a variety of C-H functionalization reactions. For example, palladium-catalyzed C-H activation can be used to introduce a range of substituents at positions ortho to the formyl or carbamate-bearing benzyl (B1604629) group. The formyl group itself can be a handle for various transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce diverse side chains.

Functionalization SiteReaction TypeReagents and ConditionsIntroduced Functionality
Aromatic C-HPalladium-catalyzed arylationPd(OAc)2, Aryl bromide, Ligand, BaseAryl group
Formyl groupReductive aminationPrimary or secondary amine, NaBH(OAc)3Substituted aminomethyl group
Formyl groupWittig reactionPhosphonium (B103445) ylideAlkene
Formyl groupAldol condensationKetone or ester enolateβ-hydroxy carbonyl

Convergent and Divergent Synthesis Pathways

Both convergent and divergent synthesis strategies can be employed for the preparation of analogues of this compound.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For this scaffold, one fragment could be a substituted 4-formylbenzyl halide, and the other could be a modified carbamate precursor. This approach is highly efficient for creating diversity in both halves of the molecule.

A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. Starting from a simpler precursor like 4-formylbenzyl alcohol, one could first protect the alcohol and then introduce the carbamate functionality. Alternatively, the formyl group could be modified first, followed by the introduction of the carbamate. This strategy is particularly useful for exploring the structure-activity relationships of a particular region of the molecule.

Advanced Spectroscopic Methodologies for Structural Confirmation in Synthetic Pathways

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Elucidation

NMR spectroscopy is an indispensable tool for organic chemists, providing detailed information about the chemical environment of individual atoms. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the connectivity and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Characterizing Proton Environments

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms in a molecule. For tert-Butyl 4-formylbenzyl(methyl)carbamate, the ¹H NMR spectrum is expected to show several characteristic signals. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Key expected signals include a sharp singlet for the aldehyde proton at the most downfield region (typically δ 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons on the para-substituted benzene (B151609) ring are anticipated to appear as two distinct doublets, characteristic of an AA'BB' system, in the range of δ 7.4-7.9 ppm. A singlet corresponding to the benzylic protons (CH₂) would likely be observed around δ 4.5 ppm. The N-methyl group should produce a singlet at approximately δ 2.8-3.0 ppm. Finally, the nine equivalent protons of the tert-butyl group will generate a prominent singlet in the upfield region, typically around δ 1.4-1.5 ppm, a hallmark of the Boc-protecting group.

Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.95s (singlet)1HAldehyde H (CHO)
7.85d (doublet)2HAromatic H (ortho to CHO)
7.45d (doublet)2HAromatic H (ortho to CH₂)
4.50s (singlet)2HBenzylic H (Ar-CH₂)
2.90s (singlet)3HN-Methyl H (N-CH₃)
1.48s (singlet)9Htert-Butyl H (-C(CH₃)₃)

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show signals for all 14 carbon atoms, although rotational isomerism can sometimes lead to broadened signals or the appearance of two sets of peaks for carbons near the carbamate (B1207046) group.

The most downfield signal would be the aldehyde carbonyl carbon, expected around δ 192 ppm. The carbamate carbonyl carbon should appear in the region of δ 155-156 ppm. The quaternary carbon of the tert-butyl group is typically found around δ 80 ppm, while the methyl carbons of this group are much further upfield at approximately δ 28 ppm. The aromatic carbons would produce four signals in the δ 128-145 ppm range. The benzylic carbon and the N-methyl carbon are expected at approximately δ 52 ppm and δ 35 ppm, respectively.

Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
192.1Aldehyde Carbonyl (CHO)
155.5Carbamate Carbonyl (N-C=O)
145.0Aromatic C (quaternary, attached to CH₂)
136.0Aromatic C (quaternary, attached to CHO)
129.8Aromatic CH (ortho to CHO)
128.5Aromatic CH (ortho to CH₂)
80.5tert-Butyl C (quaternary)
52.3Benzylic C (Ar-CH₂)
35.1N-Methyl C (N-CH₃)
28.4tert-Butyl C (-C(CH₃)₃)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this molecule, a key correlation would be observed between the two sets of aromatic protons on the benzene ring, confirming their ortho relationship. Other correlations are not expected due to the lack of adjacent, non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively link the proton signals to their corresponding carbon signals outlined in the tables above. For example, it would show a cross-peak connecting the proton signal at δ ~9.95 ppm to the carbon signal at δ ~192.1 ppm, confirming the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful 2D NMR technique for structural elucidation, as it shows correlations between protons and carbons over two to three bonds (²J and ³J couplings). This allows for the connection of different molecular fragments. Key HMBC correlations expected for this compound would include:

The aldehyde proton (δ ~9.95 ppm) correlating to the aromatic quaternary carbon (δ ~136.0 ppm) and the ortho aromatic CH carbons (δ ~129.8 ppm).

The benzylic protons (δ ~4.50 ppm) correlating to the N-methyl carbon (δ ~35.1 ppm), the carbamate carbonyl (δ ~155.5 ppm), and the aromatic quaternary carbon (δ ~145.0 ppm).

The N-methyl protons (δ ~2.90 ppm) correlating to the benzylic carbon (δ ~52.3 ppm) and the carbamate carbonyl (δ ~155.5 ppm).

The tert-butyl protons (δ ~1.48 ppm) correlating to the quaternary tert-butyl carbon (δ ~80.5 ppm) and the carbamate carbonyl (δ ~155.5 ppm).

Mass Spectrometry (MS) for Reaction Product Verification

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₄H₁₉NO₃), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Calculated Exact Masses for this compound Adducts

Ion AdductMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₄H₂₀NO₃⁺250.1438
[M+Na]⁺C₁₄H₁₉NNaO₃⁺272.1257
[M+K]⁺C₁₄H₁₉KNO₃⁺288.1002

An experimental HRMS value matching one of these calculated masses to within a few parts per million (ppm) would provide strong evidence for the correct elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion (e.g., the [M+H]⁺ ion) and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted:

Loss of isobutylene (B52900): A very common fragmentation for Boc-protected compounds is the loss of isobutylene (C₄H₈, 56.06 Da), resulting in a protonated carbamic acid intermediate which can then lose CO₂.

Loss of the tert-butyl group: Cleavage of the C-O bond can lead to the loss of a tert-butyl radical (•C(CH₃)₃, 57.07 Da) or a tert-butyl cation ([C(CH₃)₃]⁺, m/z = 57.07).

Benzylic cleavage: Fragmentation at the benzylic position is common and would lead to the formation of a 4-formylbenzyl cation (m/z = 119.05) or a related fragment.

Loss of the entire Boc group: Cleavage of the N-C bond of the carbamate could lead to the loss of the entire Boc group (C₅H₉O₂, 101.06 Da).

Analyzing the masses of these daughter ions in an MS/MS experiment would allow for the piecing together of the molecular structure, providing orthogonal confirmation to the data obtained from NMR spectroscopy.

Applications in Medicinal Chemistry and Drug Discovery Research

Intermediate in the Development of Lead Compounds

As a protected aldehyde intermediate, tert-butyl 4-formylbenzyl(methyl)carbamate and its analogs are primarily utilized in pharmaceutical and organic synthesis to enable controlled reactivity during multi-step reactions. The Boc group provides stability and prevents unwanted side reactions of the amine, while the formyl group offers a reactive site for constructing larger molecular scaffolds. This dual functionality allows for its use as a foundational component in the synthesis of novel therapeutic candidates.

The compound is a key starting material in the synthesis of potential enzyme inhibitors. For instance, tert-butyl N-(4-formylphenyl)carbamate is used in the reductive amination reaction with 2-Amino-5-furyl-1,3,4-triazole to produce a novel triazole derivative. In this synthesis, the formyl group of the carbamate (B1207046) reacts with the amino group of the triazole, creating a new carbon-nitrogen bond and linking the two molecular fragments. This specific reaction demonstrates its utility in creating more complex molecules designed to interact with enzyme active sites. Research has also pointed to derivatives showing significant inhibition of β-secretase and acetylcholinesterase, indicating a potential for developing treatments for conditions like Alzheimer's disease.

Table 1: Example Synthesis of an Enzyme Inhibitor Intermediate This table is interactive. You can sort and filter the data.

Role Compound Name Key Functional Group(s)
Starting Material 1 tert-butyl N-(4-formylphenyl)carbamate Formyl (Aldehyde), Boc-protected Amine
Starting Material 2 2-Amino-5-furyl-1,3,4-triazole Primary Amine, Triazole Ring
Reaction Type Reductive Amination Not Applicable

| Product | 2-Amino-2-N-(4-(Boc)aminobenzyl)-5-furyl-1,3,4-triazole | Secondary Amine Linker, Boc-protected Amine |

While the chemical structure of this compound, with its reactive aldehyde and protected amine, makes it an adaptable building block for various complex molecules, specific examples of its application in the direct synthesis of receptor ligands are not prominently featured in surveyed research literature. The general class of tert-butyl carbamates, however, are pivotal intermediates in the synthesis of various receptor antagonists, such as those for the orexin (B13118510) receptor. researchgate.net The potential for its use in this area remains, leveraging the aldehyde for coupling with other molecular moieties to build ligands that fit specific receptor binding pockets.

Contribution to Structure-Activity Relationship (SAR) Studies of Derived Agents

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. By synthesizing a series of related compounds (analogs) and evaluating their effects, researchers can identify key structural features, known as pharmacophores, that are essential for the desired therapeutic action.

Derivatives built upon a core structure related to tert-butyl carbamates are instrumental in elucidating these structural determinants. For example, in studies of newly synthesized tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, researchers evaluated how different chemical groups attached to the phenyl ring impacted the compound's anti-inflammatory activity. It was found that compounds featuring highly electronegative substituents, such as a fluoro group, exhibited enhanced activity. Conversely, the presence of an electron-withdrawing nitro group at the same position resulted in diminished activity. This systematic modification and subsequent biological testing allow chemists to map out the electronic and steric requirements for optimal interaction with the biological target.

Table 2: SAR Findings on Anti-inflammatory Activity of Carbamate Derivatives This table is interactive. You can sort and filter the data.

Compound Series Structural Modification Observation Implication for Biological Activity
Phenylcarbamates Addition of Fluoro group (high electronegativity) Increased inhibition percentage Potentially crucial for target binding
Phenylcarbamates Addition of Indole moiety Highest inhibition percentage observed Favorable interaction with the biological target

The insights gained from SAR studies form the basis for the rational design of new and improved drug candidates. By understanding that a specific feature, like an electronegative group at a particular position, enhances potency, scientists can move beyond trial-and-error and purposefully design next-generation molecules that incorporate these favorable traits. This data-driven approach aims to optimize a lead compound's efficacy, selectivity, and pharmacokinetic properties. The goal of rational drug design is to use knowledge of the biological target and the SAR of existing molecules to create optimized therapeutics, thereby saving time and resources in the drug discovery process.

Exploration in PROTAC and Molecular Glue Development as a Synthetic Handle

In the evolving field of targeted protein degradation, new therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues are gaining prominence. PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

The analog, tert-butyl 4-formylbenzylcarbamate, is frequently utilized in the synthesis of PROTACs, where its aldehyde group serves as a crucial "synthetic handle". This reactive group allows for straightforward chemical ligation, such as reductive amination, to connect the carbamate-containing fragment to the linker or the other end of the PROTAC molecule. This aldehyde-driven crosslinking capability is essential for constructing the complex, multi-part architecture of a PROTAC. In this context, the compound acts not as the final active molecule, but as a key structural component that facilitates the assembly of these advanced protein-degrading agents.

Computational Chemistry and Theoretical Investigations of Tert Butyl 4 Formylbenzyl Methyl Carbamate and Its Derivatives

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly used to model the electronic distribution and predict sites of reactivity. For a molecule like tert-butyl 4-formylbenzyl(methyl)carbamate, these calculations can reveal crucial information about its chemical behavior.

By employing DFT with a functional like B3LYP and a basis set such as 6-31+G(d), one can determine various electronic properties. researchgate.netscirp.org The distribution of electron density, visualized through an electrostatic potential (ESP) map, highlights the electron-rich and electron-deficient regions of the molecule. For this compound, the ESP map would be expected to show a high negative potential (red/orange) around the carbonyl oxygen of the carbamate (B1207046) and the oxygen of the formyl group, indicating these are prime sites for electrophilic attack or protonation. nih.gov Conversely, a positive potential (blue) would likely be concentrated around the hydrogen of the formyl group and the N-methyl group, indicating electrophilic character.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. In this molecule, the HOMO is likely localized on the carbamate group and the benzene (B151609) ring, while the LUMO would be centered on the benzaldehyde moiety, specifically the C=O bond of the formyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Predicted Electronic Properties of this compound

The following data are representative values based on calculations of structurally similar molecules and serve as a predictive model.

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates regions susceptible to electrophilic attack (aromatic ring, carbamate N).
LUMO Energy -1.8 eVIndicates the primary site for nucleophilic attack (formyl carbon).
HOMO-LUMO Gap 4.7 eVSuggests moderate kinetic stability.
Dipole Moment ~3.5 DIndicates a polar molecule with significant charge separation.
ESP Minimum -55 kcal/molLocated on the carbonyl oxygen atoms, confirming them as primary sites for H-bonding and electrophilic interaction.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to map the entire energy landscape of a chemical reaction, providing insights into its mechanism and feasibility. usgs.gov For this compound, a key reaction of interest is the nucleophilic addition to the formyl group, a fundamental transformation for aldehydes.

Using computational methods, the reaction pathway can be modeled by identifying the structures of the reactants, transition states (TS), intermediates, and products. For instance, the reaction of the aldehyde with a simple nucleophile like a hydride ion (from a reducing agent) can be simulated. The calculation would begin with the optimized geometries of the reactants. As the nucleophile approaches the electrophilic carbon of the formyl group, the system's energy increases until it reaches a maximum at the transition state. The geometry of the TS would show a partially formed bond between the nucleophile and the carbonyl carbon and a partially broken C=O pi-bond.

The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Following the reaction coordinate from the TS leads to the formation of an intermediate, in this case, an alkoxide, which upon protonation yields the final alcohol product. Similar modeling could be applied to other reactions, such as the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group, which is known to proceed via elimination of isobutylene (B52900) and carbon dioxide. nih.gov

Table 2: Representative Energy Profile for a Hypothetical Aldehyde Reduction

Calculated relative energies for the reduction of the formyl group by a model nucleophile.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants Aldehyde + Nucleophile0.0
Transition State (TS) Partially formed C-Nu bond+15.2
Intermediate Alkoxide species-10.5
Products Alcohol (after workup)-25.0

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are crucial to its function and reactivity. This compound possesses several rotatable single bonds, giving rise to multiple possible conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. chemrxiv.org

A systematic conformational search can be performed by rotating key dihedral angles, such as those around the C-N bond of the carbamate and the benzyl (B1604629) C-N bond. Each resulting structure is then subjected to geometry optimization to find the nearest local energy minimum. Studies on similar carbamate-containing molecules show that the planarity of the carbamate group is often preferred, but rotation around adjacent bonds leads to distinct conformers. chemrxiv.orgiucr.org The bulky tert-butyl group will exert significant steric influence, likely dictating the orientation of the substituents around the nitrogen atom.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time in a simulated environment, such as in a solvent. nih.gov An MD simulation would reveal how the molecule flexes, rotates, and interacts with solvent molecules. This provides a more realistic picture of the molecule's behavior than static, gas-phase calculations. For example, MD could show transient intramolecular hydrogen bonding or reveal the solvent accessibility of the reactive formyl group, providing further insight into its reactivity in solution.

Table 3: Key Dihedral Angles for Predicted Low-Energy Conformers

Dihedral angles define the rotation around specific bonds. These hypothetical values represent plausible stable conformations.

ConformerDihedral Angle 1 (O=C-N-Cbenzyl)Dihedral Angle 2 (C-N-Cbenzyl-Cring)Relative Energy (kcal/mol)
A (Extended) ~180° (anti)~90°0.0
B (Folded) ~0° (syn)~75°+1.2
C (Twisted) ~175° (anti)~150°+2.5

Future Research Directions and Unexplored Avenues in Tert Butyl 4 Formylbenzyl Methyl Carbamate Chemistry

Novel Synthetic Transformations

The aldehyde and carbamate (B1207046) moieties of tert-Butyl 4-formylbenzyl(methyl)carbamate offer dual points for chemical modification. Future research could focus on developing novel synthetic transformations that leverage this unique structure for the efficient construction of complex molecules.

One promising avenue is the development of one-pot, multicomponent reactions where the aldehyde participates in initial bond formation, followed by an intramolecular reaction involving the carbamate or subsequent deprotected amine. Such tandem reactions streamline synthesis by avoiding the isolation of intermediates, thereby increasing efficiency. liberty.edu For instance, the aldehyde could undergo a Passerini or Ugi reaction, incorporating new functionalities, with the carbamate group directing subsequent cyclization or rearrangement steps.

Furthermore, the aromatic ring is ripe for exploration via modern C–H functionalization techniques. The existing substituents could serve as directing groups for ortho- or meta-selective C–H activation, allowing for the introduction of aryl, alkyl, or heteroatom groups. acs.org This approach would provide rapid access to a library of polysubstituted aromatic compounds from a single, common intermediate. Research into photoredox or electrochemical methods could also unveil new reactivity patterns for the aldehyde group, such as radical-based additions or couplings that are inaccessible under traditional thermal conditions.

Another unexplored area is the transformation of the N-methyl-N-Boc-carbamate group itself. While typically viewed as a simple protecting group, it could potentially participate in novel catalytic cycles. For example, developing catalysts that enable the direct functionalization of the carbamate's methyl group or facilitate novel rearrangement reactions could lead to unexpected and valuable molecular scaffolds.

Table 1: Potential Novel Transformations for this compound This table is illustrative and outlines hypothetical research directions.

Transformation TypePotential Reagents/ConditionsExpected Product ClassKey Advantage
Multicomponent Ugi ReactionIsocyanide, Carboxylic Acid, AmineComplex α-acylamino amidesHigh molecular complexity in a single step
Directed C-H ArylationPalladium catalyst, Aryl halideOrtho-substituted biarylsLate-stage functionalization
Photoredox-Mediated Giese AdditionPhotocatalyst, Alkyl halide, Visible lightγ-Keto carbamatesMild, radical-based C-C bond formation
Asymmetric Aldol (B89426) CondensationChiral organocatalyst, KetoneChiral β-hydroxy aldehydesAccess to enantiomerically enriched products

Expanded Applications in Materials Science

In materials science, this compound is an ideal candidate for the synthesis of advanced functional polymers and materials. Its two distinct functional groups allow it to act as a versatile monomer or cross-linking agent.

The carbamate linkage is a key component of polyurethanes, and there is growing interest in creating sequence-defined polycarbamates for applications in data storage and biomaterials. acs.orgnih.gov The subject compound could serve as a monomer in stepwise solid-phase synthesis, where the Boc-protected amine allows for controlled, iterative chain extension. acs.org After polymer synthesis, the pendant aldehyde groups along the polymer backbone would be available for post-polymerization modification. This could include cross-linking to form robust networks, grafting other polymers, or attaching functional molecules like dyes, sensors, or bioactive ligands.

The aldehyde functionality can also be directly involved in polymerization reactions. For example, it could undergo polycondensation with diamines to form polyimines (Schiff bases), which are known for their dynamic covalent properties and potential use in self-healing materials or stimuli-responsive gels. The presence of the N-methyl carbamate group would impart specific solubility and conformational characteristics to the resulting polymer. acs.org

Future research could explore the creation of copolymers where this compound is combined with other monomers, such as acrylates or isocyanates, to fine-tune the material's properties. tandfonline.comgoogle.com This could lead to materials with tailored thermal stability, mechanical strength, and chemical responsiveness.

Table 2: Projected Properties of Polymers Derived from this compound This table presents hypothetical data for future research.

Polymer TypePotential Co-monomerKey FeaturePotential Application
Polycarbamate (via stepwise synthesis)Amino alcoholsSequence-defined structure with pendant aldehydesInformation storage, functional surfaces
Polyimine (via polycondensation)Aliphatic diaminesDynamic covalent bonds, reversible cross-linkingSelf-healing materials, recyclable thermosets
Acrylate (B77674) Copolymer (via radical polymerization)Methyl methacrylateReactive aldehyde sites for cross-linkingAdvanced coatings, adhesives
PolyurethaneDiisocyanates, DiolsModified thermal and mechanical propertiesSpecialty foams, elastomers

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, scalability, and efficiency. This compound is well-suited for integration into these modern platforms.

In flow chemistry, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net The synthesis of derivatives from this compound could be greatly enhanced using this technology. For example, hazardous reactions involving the aldehyde, such as nitrations or oxidations, can be performed more safely on a small scale within a contained flow reactor. The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, preventing thermal runaways.

Automated synthesis platforms can use this compound as a core building block to rapidly generate libraries of related molecules for drug discovery or materials screening. An automated system could perform a sequence of reactions in a programmable fashion—for instance, a reductive amination on the aldehyde followed by deprotection of the carbamate and subsequent acylation. This high-throughput approach would accelerate the discovery of new compounds with desired properties. Future work should focus on developing and optimizing flow and automated protocols for a wide range of transformations starting from this versatile carbamate.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for a Hypothetical Reductive Amination This table illustrates the potential advantages of flow chemistry for reactions involving the title compound.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction TimeHours (e.g., 4-12 h)Minutes (e.g., 5-20 min residence time) researchgate.net
Temperature ControlModerate (heating mantle variability)Precise (±1 °C), rapid heat exchange
ScalabilityDifficult, requires process redesignStraightforward by running longer ("scaling out")
SafetyHigher risk with exotherms or hazardous reagentsImproved safety due to small reactor volume
Yield & PurityVariable, often requires extensive purificationOften higher yield and purity due to precise control

Q & A

What are the standard synthetic routes for tert-Butyl 4-formylbenzyl(methyl)carbamate, and what are the critical parameters affecting yield and purity?

Basic Research Question
The synthesis of tert-butyl carbamate derivatives typically involves multi-step reactions, including protection/deprotection strategies and coupling reactions. A common approach is the introduction of the tert-butoxycarbonyl (Boc) group via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For this compound, critical parameters include:

  • Reagent stoichiometry : Excess Boc anhydride (1.5–2.0 equiv) ensures complete protection of the amine group .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., formyl group oxidation) .
  • Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) enhance solubility and reaction homogeneity .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is essential to achieve >95% purity .

How should researchers characterize this compound to confirm structural integrity and purity?

Basic Research Question
Characterization requires a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H), formyl proton (δ ~9.8–10.0 ppm), and carbamate carbonyl (δ ~155–160 ppm for 13^13C) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C14_{14}H19_{19}NO3_3 requires [M+H]+^+ = 250.1443) .
  • HPLC analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and detect residual solvents .
  • FT-IR spectroscopy : Carbamate C=O stretching (1690–1730 cm1^{-1}) and formyl C=O (1700–1720 cm1^{-1}) confirm functional groups .

What are the stability considerations for this compound under various storage and reaction conditions?

Basic Research Question
Stability is influenced by:

  • Moisture and temperature : Store at –20°C in airtight containers with desiccants to prevent Boc group hydrolysis .
  • pH sensitivity : Avoid strong acids (e.g., TFA) or bases (e.g., NaOH) during reactions, as they cleave the carbamate .
  • Light exposure : Protect from UV light to prevent formyl group degradation .
    Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life, with HPLC monitoring degradation products .

How can researchers optimize reaction conditions for the synthesis of this compound using design of experiments (DoE) principles?

Advanced Research Question
DoE enables systematic optimization:

  • Factor screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via Plackett-Burman design .
  • Response surface methodology (RSM) : Central composite design models interactions between factors (e.g., Boc anhydride equivalents vs. reaction time) to maximize yield .
  • Statistical validation : ANOVA analysis confirms model significance (p < 0.05), and Pareto charts rank factor impacts .
    Case studies show flow chemistry systems improve reproducibility by controlling residence time and mixing efficiency .

What strategies are effective in resolving contradictions between experimental data and computational predictions regarding the reactivity of this compound?

Advanced Research Question
Discrepancies often arise from steric/electronic effects unaccounted for in simulations:

  • DFT calculations : Re-optimize molecular geometries (e.g., B3LYP/6-31G* level) to refine activation energy barriers for formyl group reactions .
  • Kinetic isotope effects (KIE) : Compare experimental vs. computed KIE values to validate transition states .
  • Cross-validation with analogs : Compare reactivity trends with structurally similar carbamates (e.g., tert-Butyl (4-bromophenyl)carbamate) to identify outliers .

How can this compound be utilized as an intermediate in the synthesis of complex bioactive molecules, and what are the key steps to ensure regioselectivity?

Advanced Research Question
The formyl group enables site-specific modifications:

  • Reductive amination : React with primary amines (e.g., benzylamine) to form Schiff bases, followed by NaBH4_4 reduction for stable C–N bonds .
  • Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids target C–C bond formation at the benzyl position .
    Regioselectivity is controlled by steric hindrance from the tert-butyl group, directing reactions to the formyl site .

What safety precautions are recommended when handling this compound in laboratory settings?

Basic Research Question
Safety protocols include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to limit inhalation of dust/aerosols .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
    Refer to SDS data for first-aid measures (e.g., eye rinsing with water for 15 minutes) .

What are the implications of steric and electronic effects in the reactivity of this compound during coupling reactions?

Advanced Research Question
The tert-butyl group imposes steric hindrance, reducing nucleophilic attack at the carbamate oxygen. Conversely, the electron-withdrawing formyl group activates the benzyl position for electrophilic substitutions.

  • Steric maps : Molecular modeling (e.g., MM2 force field) quantifies steric bulk around reactive sites .
  • Hammett substituent constants : σ+^+ values predict electronic effects on reaction rates (e.g., formyl groups enhance electrophilicity) .
    Experimental validation via competition reactions (e.g., Friedel-Crafts alkylation) confirms regiochemical outcomes .

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-formylbenzyl(methyl)carbamate
Reactant of Route 2
tert-Butyl 4-formylbenzyl(methyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.